molecular formula C23H25N3O4S B1237100 N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide

N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide

Cat. No. B1237100
M. Wt: 439.5 g/mol
InChI Key: FFQIPGOEJJARCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide is a member of quinolines.

Scientific Research Applications

Enamine Chemistry

Enamino-thiones, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been studied for their preparation and alkylation. This research involves the preparation of enamino-thiones by reacting enaminones with dithiadiphosphetane disultide, leading to S-alkylated iminium iodides. The study discusses the stereochemistry of these compounds in detail (Rasmussen, Shabana, & Lawesson, 1981).

TNF-alpha Converting Enzyme Inhibitors

Research has been conducted on a series of TNF-alpha converting enzyme (TACE) inhibitors, where the amide functionality in a related compound was replaced with a sulfonyl group. This led to the development of potent TACE inhibitors, one of which showed high selectivity over MMP-1, -2, -9, and -13 and was orally bioavailable in mice (Xue et al., 2004).

Anticancer Agents

2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides, structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their anticancer properties. One compound in particular demonstrated remarkable enzymatic and cellular activity, with significant inhibition of cancer cell growth in in vivo studies (Lee et al., 2016).

Serotonin 4 Receptor Agonists

A series of benzamide derivatives, including compounds with a structure similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds showed potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist

Research on biphenyl-2-yl-carbamic acid piperidinyl ester, which shares structural similarities with N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, revealed its dual function as a muscarinic acetylcholine receptor antagonist and β2-adrenoceptor agonist. The compound demonstrated high affinity and potent activities in these roles (Steinfeld et al., 2011).

Acetylcholinesterase Radioligand

A study on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, focused on its potential as an in vivo radioligand for acetylcholinesterase imaging. However, it showed uniform brain distribution, indicating limited suitability for specific imaging studies (Brown-Proctor et al., 1999).

Diabetes Drug Synthesis

Research on the synthesis of enantiopure β-methyltryptophan ethyl ester, a component in the preparation of diabetes drugs, included the synthesis of a drug candidate structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. The process was notable for its high yield and quality (Sawai et al., 2009).

Silent 5-HT1A Receptor Antagonist

WAY-100635, a compound related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, was studied as a selective silent 5-HT1A receptor antagonist. It showed high affinity and selectivity for the 5-HT1A receptor and was effective in blocking the behavioral syndrome induced by 8-OH-DPAT in animal models (Forster et al., 1995).

5-HT Neuronal Firing Studies

Research involving WAY-100635, structurally similar to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide, explored its effects on 5-hydroxytryptamine (5-HT, serotonin)-containing neurons. The study found that WAY-100635 abolished the inhibitory actions of serotonin on 5-HT neuronal firing, indicating its potential for studying serotonin receptor function (Craven, Grahame-Smith, & Newberry, 1994).

Novel Organotin(IV) Complexes

Research on the synthesis and structural study of novel organotin(IV) complexes with organophosphorus ligands included the analysis of compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. These studies contribute to the understanding of organotin chemistry and its potential applications (Shariatinia et al., 2012).

Serotonin 1A Receptors Imaging

A comparison study involving 18F-Mefway and 18F-FCWAY for quantifying 5-HT1A receptors in humans included compounds structurally related to N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide. This research is significant in the context of neuroimaging and the study of serotonin receptors (Choi et al., 2015).

properties

Product Name

N-(2-ethoxyphenyl)-1-(8-quinolinylsulfonyl)-3-piperidinecarboxamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-quinolin-8-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C23H25N3O4S/c1-2-30-20-12-4-3-11-19(20)25-23(27)18-10-7-15-26(16-18)31(28,29)21-13-5-8-17-9-6-14-24-22(17)21/h3-6,8-9,11-14,18H,2,7,10,15-16H2,1H3,(H,25,27)

InChI Key

FFQIPGOEJJARCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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